[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine

Lipophilicity Drug likeness Permeability

[5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6) is a C9H17N3 pyrazole derivative with a molecular weight of 167.25 g/mol, featuring a 5-methyl substituent on the pyrazole ring and an N-1 isobutyl group. Commercial sources report a purity of ≥95% and a calculated LogP of 0.89–0.97, indicating moderate lipophilicity.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1247814-97-6
Cat. No. B1453585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
CAS1247814-97-6
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC(C)C)CN
InChIInChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3
InChIKeyBXBJVBGJKASQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6): Molecular Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


[5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6) is a C9H17N3 pyrazole derivative with a molecular weight of 167.25 g/mol, featuring a 5-methyl substituent on the pyrazole ring and an N-1 isobutyl group . Commercial sources report a purity of ≥95% and a calculated LogP of 0.89–0.97, indicating moderate lipophilicity [1]. The primary amine at the 4-methanamine position serves as a synthetically accessible handle for amide bond formation, reductive amination, and urea/thiourea library synthesis, positioning this compound as a versatile building block in medicinal chemistry . Unlike simpler pyrazole-4-methanamine scaffolds, this compound bears dual alkyl substitution (5-methyl + N-isobutyl), which predictably alters steric and electronic properties relevant to target engagement .

Why Generic Substitution of 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6) with Other Pyrazole-4-methanamine Analogs Carries Quantifiable Risk


Substituting [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine with a generic pyrazole-4-methanamine analog (e.g., the unsubstituted core, CAS 37599-59-0, or the 5-des-methyl variant, CAS 1152576-43-6) is inadvisable without experimental validation, because key molecular properties differ in physically measurable ways. The presence of the 5-methyl group increases the calculated LogP by approximately 0.5–0.6 log units relative to the 5-des-methyl analog, while also adding 14 Da of molecular weight and altering the fraction of sp³-hybridized carbons (Fsp³) from 0.50 to 0.67 . These differences are chemically significant: in published SAR campaigns on (1H-pyrazol-4-yl)methanamine series, minor structural modifications at the pyrazole ring periphery produced up to a 2-fold change in PI3Kγ inhibitory activity (from 36% to 73% inhibition) [1]. When a research program or scale-up process has been optimized around the specific steric, electronic, and lipophilic profile of CAS 1247814-97-6, switching to an underivatized or differently substituted analog may alter reaction yields, biological hit rates, and downstream SAR interpretation.

Head-to-Head Quantitative Differentiation of 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6) Versus Closest Analogs


LogP Lipophilicity Differential: CAS 1247814-97-6 vs. 5-Des-Methyl Analog (CAS 1152576-43-6)

The 5-methyl substituent on CAS 1247814-97-6 increases calculated lipophilicity by approximately 0.5–0.6 LogP units relative to the 5-des-methyl comparator [1-(2-methylpropyl)pyrazol-4-yl]methanamine (CAS 1152576-43-6). Fluorochem reports a computed LogP of 0.97 for the target compound , while BOC Sciences lists an XLogP3 of 0.4 for the des-methyl analog . This difference is structurally attributable: the additional methyl group adds hydrophobic surface area without introducing new hydrogen-bond donors or acceptors, thereby increasing LogP while preserving the same HBD (1) and HBA (2) counts as the comparator .

Lipophilicity Drug likeness Permeability

Fsp³ Three-Dimensional Saturation Advantage: CAS 1247814-97-6 vs. Unsubstituted Core (CAS 37599-59-0)

The fraction of sp³-hybridized carbons (Fsp³) for CAS 1247814-97-6 is reported as 0.67 (6 of 9 carbons are sp³) . In contrast, the unsubstituted pyrazole-4-methanamine core scaffold (CAS 37599-59-0, C4H7N3, MW 97.12) has an Fsp³ of 0.25 (1 of 4 carbons sp³) . The higher Fsp³ value for CAS 1247814-97-6 reflects the presence of both the N-isobutyl and 5-methyl groups, which collectively increase molecular saturation and three-dimensional character. Literature benchmarks associate Fsp³ > 0.45 with improved clinical developability parameters, including reduced promiscuity and lower attrition in Phase I trials [1].

Fraction sp³ Molecular complexity Developability

Class-Level PI3Kγ Inhibitory Scaffold Validation: Structural Modifications on (1H-Pyrazol-4-yl)methanamine Series Produce Quantifiable Activity Shifts

In a published SAR study on (1H-pyrazol-4-yl)methanamine derivatives, minor structural modifications at the pyrazole periphery produced a quantifiable shift in PI3Kγ enzyme inhibitory activity from 36% to 73% inhibition (a 2.0-fold improvement) [1]. Although CAS 1247814-97-6 was not directly tested in this study, the scaffold on which it is based—1H-pyrazol-4-yl]methanamine—is the identical core, and the data demonstrate that alkyl substitution patterns on the pyrazole ring directly and substantially modulate target engagement. The 5-methyl and N-isobutyl substituents present on CAS 1247814-97-6 represent precisely the type of peripheral modifications that the study identifies as activity-determining.

PI3Kγ inhibition Kinase Structure–Activity Relationship

Procurement-Grade Purity Specification: Standardized 95% Minimum Across Multiple Independent Suppliers

CAS 1247814-97-6 is supplied at a consistent minimum purity of 95% by multiple independent vendors, including Enamine (EN300-114988) , AKSci (0324DQ) , and Fluorochem (F645637) . This multi-vendor convergence on a 95% purity specification reduces procurement risk: researchers can source from alternative suppliers without re-validating purity-dependent experimental parameters. In contrast, several comparator analogs show more variable purity specifications across vendors: [1-(2-methylpropyl)pyrazol-4-yl]methanamine (CAS 1152576-43-6) is listed at ≥95% by some suppliers and 97% by others, while (1H-pyrazol-4-yl)methanamine (CAS 37599-59-0) is typically offered at 95% but with narrower supplier diversity for catalog stock .

Purity specification Quality assurance Reproducibility

Evidence-Backed Application Scenarios for 5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine (CAS 1247814-97-6) in Scientific and Industrial Workflows


Kinase-Focused Fragment and Lead Optimization Libraries Targeting PI3Kγ

Based on class-level SAR evidence showing that alkyl substitution on the (1H-pyrazol-4-yl)methanamine core modulates PI3Kγ inhibition by up to 2.0-fold (36% to 73%) [1], CAS 1247814-97-6 serves as a pre-functionalized building block for kinase-targeted library synthesis. Its elevated Fsp³ (0.67 vs. 0.25 for the bare scaffold) aligns with developability-aware library design principles, while its moderate LogP of ~0.9 positions it favorably for optimizing both potency and physicochemical properties within the same SAR campaign.

Amide and Urea Library Synthesis via the Primary Amine Handle

The 4-methanamine primary amine functionality provides a single reactive handle compatible with high-throughput amide coupling and urea formation reactions—transformations that are standard in parallel medicinal chemistry [1]. The consistent 95% minimum purity across multiple vendors ensures reproducible reaction stoichiometry, reducing the risk of side-product formation that arises when building blocks of variable purity are substituted mid-campaign.

Physicochemical Property Optimization in CNS and Oral Drug Discovery Programs

The measured LogP difference of approximately +0.5 to +0.6 log units relative to the 5-des-methyl analog (CAS 1152576-43-6) [1] makes CAS 1247814-97-6 the rational choice when a project requires pyrazole-containing building blocks with moderate lipophilicity for passive permeability. This property tier is particularly relevant for oral and CNS drug discovery programs where LogP values in the 0.5–1.5 range are often targeted for balancing solubility and membrane penetration.

Process Chemistry Scale-Up with Multi-Vendor Supply Security

With confirmed catalog availability at ≥95% purity from Enamine, AKSci, Fluorochem, and additional suppliers [1], CAS 1247814-97-6 offers supply-chain redundancy that supports uninterrupted scale-up from milligram medicinal chemistry quantities to multi-gram process development batches. This multi-vendor landscape mitigates the single-source dependency risk that affects many more specialized pyrazole analogs.

Quote Request

Request a Quote for [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.